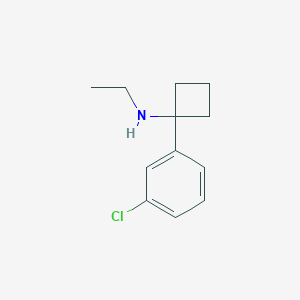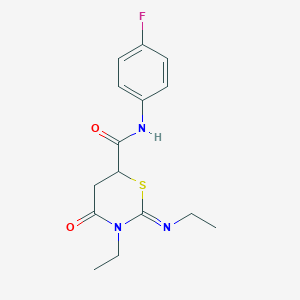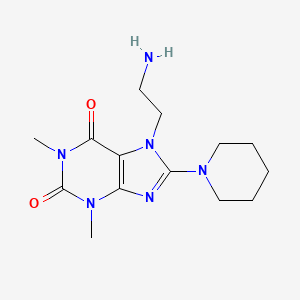
1-(3-chlorophenyl)-N-ethylcyclobutan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-chlorophenyl)-N-ethylcyclobutan-1-amine is a chemical compound that belongs to the class of cyclobutylamines It features a cyclobutane ring substituted with an ethylamine group and a 3-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chlorophenyl)-N-ethylcyclobutan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 3-chlorobenzyl chloride with cyclobutanone in the presence of a base to form 1-(3-chlorophenyl)cyclobutan-1-ol. This intermediate is then subjected to reductive amination with ethylamine to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The key steps include the preparation of intermediates, purification, and final product isolation. Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-chlorophenyl)-N-ethylcyclobutan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Formation of 1-(3-chlorophenyl)cyclobutanone or 1-(3-chlorophenyl)cyclobutanecarboxylic acid.
Reduction: Formation of 1-(3-chlorophenyl)-N-ethylcyclobutan-1-ol.
Substitution: Formation of 1-(3-hydroxyphenyl)-N-ethylcyclobutan-1-amine or 1-(3-aminophenyl)-N-ethylcyclobutan-1-amine.
Scientific Research Applications
1-(3-chlorophenyl)-N-ethylcyclobutan-1-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-N-ethylcyclobutan-1-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. For example, it could act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
1-(3-chlorophenyl)piperazine: Shares the 3-chlorophenyl group but has a piperazine ring instead of a cyclobutane ring.
1-(3-chlorophenyl)-2-(methylamino)propan-1-one: A cathinone derivative with a similar phenyl substitution pattern.
1-(3-chlorophenyl)-N-methylcyclobutan-1-amine: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
1-(3-chlorophenyl)-N-ethylcyclobutan-1-amine is unique due to its specific combination of a cyclobutane ring and an ethylamine group, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C12H16ClN |
|---|---|
Molecular Weight |
209.71 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-N-ethylcyclobutan-1-amine |
InChI |
InChI=1S/C12H16ClN/c1-2-14-12(7-4-8-12)10-5-3-6-11(13)9-10/h3,5-6,9,14H,2,4,7-8H2,1H3 |
InChI Key |
MXEMMRONJLUDCG-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1(CCC1)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methyl naphthalene-1-carboxylate](/img/structure/B11508439.png)

![Ethyl (6-bromo-5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetate](/img/structure/B11508448.png)
![methyl 3-{[6-nitro-3-(1,3-oxathiolan-2-yl)-1-phenyl-1H-indazol-4-yl]sulfanyl}propanoate](/img/structure/B11508453.png)
![1-{4-[3-(Benzylamino)-4-nitrophenyl]piperazin-1-yl}-2,2-dimethylpropan-1-one](/img/structure/B11508460.png)
![3-(2-Hydroxy-3-methoxyphenyl)-1-[2-(methylsulfanyl)ethyl]-4,6-dioxo-5-(propan-2-yl)octahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B11508473.png)

![2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B11508482.png)
![3-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]phenyl 2-fluorobenzoate](/img/structure/B11508488.png)
![7-[2-(4-bromophenyl)-2-oxoethyl]-1,3-dimethyl-8-(4-methylpiperazin-1-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11508493.png)
![3-(2-Hydroxy-4-methoxyphenyl)-5-(4-methoxyphenyl)-1-methyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B11508498.png)
![3-Chlorophenyl [(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)carbamoyl]sulfamate](/img/structure/B11508501.png)
![Hexahydroisoindole-1,3-dione, 2-[2-(2-methyl-5-trifluoromethoxy-1H-indol-3-yl)ethyl]-](/img/structure/B11508503.png)

